REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.C[C:7](C)=[O:8].[CH3:10][N:11]([CH3:21])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=1.C([O-])(=O)C.[Na+]>CN(C)C=O>[CH3:10][N:11]([CH3:21])[C:12]1[CH:17]=[CH:16][C:15]([CH:7]=[O:8])=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
54.8 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 2° C. to 4° C.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C.
|
Type
|
STIRRING
|
Details
|
and the mixture was stirred for 2 hours as it
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, temperature was gradually raised
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for one night
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
whereby 50.2 g of a crude product were obtained
|
Type
|
CUSTOM
|
Details
|
This product was recrystallized from acetone/normal hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=C(C=O)C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |